molecular formula C30H26N4O2S2 B12189250 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12189250
M. Wt: 538.7 g/mol
InChI Key: KVDXHIQZESQFEL-UQQQWYQISA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the use of homophthalic anhydride and imine in the presence of dry toluene as a solvent . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of high-throughput screening techniques .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the ring structure is activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and toluene, as well as catalysts such as p-toluenesulfonic acid . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes. For example, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, which is a target of interest in both breast and prostate cancer . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.

Comparison with Similar Compounds

Similar compounds include other dihydroisoquinoline derivatives and pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these two moieties, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C30H26N4O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26N4O2S2/c1-19-9-8-15-33-26(19)31-27(32-16-14-22-12-6-7-13-23(22)18-32)24(28(33)35)17-25-29(36)34(30(37)38-25)20(2)21-10-4-3-5-11-21/h3-13,15,17,20H,14,16,18H2,1-2H3/b25-17-

InChI Key

KVDXHIQZESQFEL-UQQQWYQISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCC6=CC=CC=C6C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCC6=CC=CC=C6C5

Origin of Product

United States

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